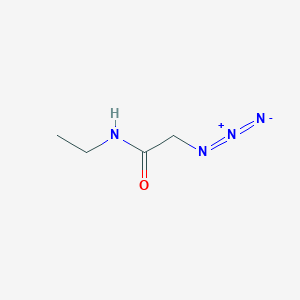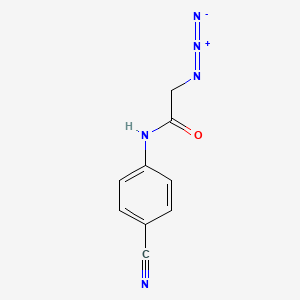
4-(3-Aminophenyl)pyrimidin-2-amine
Vue d'ensemble
Description
4-(3-Aminophenyl)pyrimidin-2-amine: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities The structure of this compound consists of a pyrimidine ring substituted with an aminophenyl group at the 4-position and an amino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminophenyl)pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-nitroaniline with 2-chloropyrimidine under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a reducing agent like palladium on carbon (Pd/C) with hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Aminophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(3-Aminophenyl)pyrimidin-2-amine is used as a building block in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: this compound has been investigated for its potential therapeutic applications. It exhibits anti-inflammatory and anticancer properties, making it a promising lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its derivatives are employed in the production of colorants for textiles and other materials.
Mécanisme D'action
The mechanism of action of 4-(3-Aminophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its therapeutic effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within the enzyme’s active site is crucial for its inhibitory activity.
Comparaison Avec Des Composés Similaires
4-(3-Nitrophenyl)pyrimidin-2-amine: Similar structure but with a nitro group instead of an amino group.
4-(3-Methylphenyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of an amino group.
4-(3-Hydroxyphenyl)pyrimidin-2-amine: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness: 4-(3-Aminophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino groups enhances its ability to participate in hydrogen bonding and nucleophilic substitution reactions, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-(3-aminophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGJBQBCEYMKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298211 | |
| Record name | 4-(3-Aminophenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842129-13-9 | |
| Record name | 4-(3-Aminophenyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842129-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Aminophenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1465731.png)



![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465743.png)


![Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate](/img/structure/B1465747.png)





amine](/img/structure/B1465753.png)
